molecular formula C11H11F3N4O3 B3095379 {1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate CAS No. 1262772-93-9

{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate

Cat. No.: B3095379
CAS No.: 1262772-93-9
M. Wt: 304.23
InChI Key: KVTYFYILFBIUOX-UHFFFAOYSA-N
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Description

{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate is a useful research compound. Its molecular formula is C11H11F3N4O3 and its molecular weight is 304.23. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of {1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

This compound interacts with acetylcholinesterase by inhibiting its activity . The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft can stimulate the post-synaptic neuron, leading to various downstream effects depending on the specific type of neuron and its location within the body .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve enhanced cholinergic transmission due to the increased availability of acetylcholine. This can have various effects on the body, depending on the specific functions of the cholinergic neurons being stimulated .

Properties

IUPAC Name

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.C2HF3O2/c1-6(10)9-12-8(13-14-9)7-3-2-4-11-5-7;3-2(4,5)1(6)7/h2-6H,10H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYFYILFBIUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CN=CC=C2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Reactant of Route 2
{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Reactant of Route 3
{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Reactant of Route 4
{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Reactant of Route 5
Reactant of Route 5
{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Reactant of Route 6
{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate

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